1-(1,2,5-thiadiazol-3-yl)-4-{[4-(trifluoromethoxy)phenyl]methyl}piperazine
Description
The compound 1-(1,2,5-thiadiazol-3-yl)-4-{[4-(trifluoromethoxy)phenyl]methyl}piperazine features a piperazine core substituted with two distinct groups: a 1,2,5-thiadiazole ring at position 1 and a 4-(trifluoromethoxy)benzyl group at position 2.
Properties
IUPAC Name |
3-[4-[[4-(trifluoromethoxy)phenyl]methyl]piperazin-1-yl]-1,2,5-thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3N4OS/c15-14(16,17)22-12-3-1-11(2-4-12)10-20-5-7-21(8-6-20)13-9-18-23-19-13/h1-4,9H,5-8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQJZDCPGERAWST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)OC(F)(F)F)C3=NSN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(1,2,5-thiadiazol-3-yl)-4-{[4-(trifluoromethoxy)phenyl]methyl}piperazine is a complex organic compound that has garnered attention for its potential biological activities. Its unique structure, which includes a thiadiazole ring and a piperazine moiety, suggests various pharmacological applications. This article explores the biological activity of this compound, highlighting its mechanisms, efficacy in different assays, and potential therapeutic uses.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 342.34 g/mol. The presence of the trifluoromethoxy group enhances its lipophilicity and may influence its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 342.34 g/mol |
| CAS Number | 2097929-07-0 |
Antimicrobial Activity
Research indicates that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. In vitro studies have demonstrated that related compounds can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, a study on structurally similar compounds revealed that certain substitutions on the phenyl ring enhanced antibacterial activity against Mycobacterium tuberculosis (Mtb) .
Enzyme Inhibition
This compound has been investigated for its potential as an enzyme inhibitor. Notably, it shows promise as an inhibitor of fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids . Inhibition of FAAH can lead to increased levels of endogenous lipids associated with pain modulation and inflammation.
Anticancer Activity
Preliminary studies have suggested that this compound may possess anticancer properties. A density functional theory (DFT) study indicated that it could interact with DNA and inhibit cancer cell proliferation . Such interactions are critical for developing novel anticancer agents.
The biological activity of this compound is attributed to its ability to interact with specific biological targets through various mechanisms:
- Enzyme Binding : The piperazine moiety enhances binding affinity to enzymes like FAAH through hydrogen bonding interactions.
- Structural Mimicry : The thiadiazole ring can mimic natural substrates in enzymatic reactions, potentially leading to competitive inhibition.
- Lipophilicity : The trifluoromethoxy group increases the compound's ability to penetrate lipid membranes, facilitating better bioavailability.
Case Studies
Several studies have evaluated the biological activity of related compounds:
- Inhibition of MurB Enzyme : A study on thiadiazole derivatives showed that modifications at the phenyl ring could significantly enhance inhibitory activity against MurB, an essential enzyme in bacterial cell wall synthesis .
- FAAH Inhibition : Compounds similar to this compound demonstrated selective inhibition of FAAH in rat models, leading to increased levels of endocannabinoids and subsequent analgesic effects .
- Antimicrobial Efficacy : In vitro tests indicated that certain analogs exhibited MIC values lower than standard antibiotics used against resistant bacterial strains .
Scientific Research Applications
Chemistry
In the field of chemistry, 1-(1,2,5-thiadiazol-3-yl)-4-{[4-(trifluoromethoxy)phenyl]methyl}piperazine serves as a building block for synthesizing more complex molecules. Its unique functional groups enable the exploration of various chemical reactions such as oxidation, reduction, and substitution.
Biology
The compound has been studied for its potential biological activities , particularly in antimicrobial and anticancer research. Various studies have demonstrated its ability to interact with specific biological targets:
- Anticancer Activity : Research indicates that thiadiazole derivatives can exhibit significant cytotoxic effects against multiple cancer cell lines. For instance, Alam et al. (2011) reported that certain thiadiazole derivatives showed strong inhibitory effects on lung (A549), skin (SK-MEL-2), ovarian (SK-OV-3), and colon (HCT15) cancer cells .
- Mechanism of Action : The mechanism involves binding to enzymes or receptors, potentially altering their activity and leading to apoptosis in cancer cells. For example, compounds derived from this class have been shown to induce cell cycle arrest in the G1 phase .
Medicine
In medicinal chemistry, this compound is being investigated for its role in drug development . Its ability to target specific biological pathways makes it a candidate for developing new therapeutics:
- Drug Interactions : The trifluoromethyl group enhances the compound's stability and reactivity, making it suitable for interactions with various biological targets.
Industry
The industrial applications of this compound include the development of new materials with unique properties:
- Materials Science : The compound can be utilized in creating advanced polymers and coatings due to its distinctive chemical properties.
Case Study 1: Anticancer Evaluation
A study conducted by Hosseinzadeh Leila et al. (2013) focused on synthesizing thiadiazole derivatives with trifluoromethyl substituents and evaluating their anticancer activity against prostate (PC3), breast (MCF7), and neuroblastoma (SKNMC) cancer cell lines. The results indicated that several synthesized compounds exhibited promising anticancer properties compared to the reference drug doxorubicin .
Case Study 2: Mechanistic Insights
Further research has shown that the anticancer activity of certain thiadiazole derivatives is linked to the inhibition of specific kinases (ERK1/2), which are crucial for cell proliferation signaling pathways. This highlights the potential of these compounds as targeted therapies in oncology .
Comparison with Similar Compounds
Comparison with Structural Analogues
Heterocyclic Ring Modifications
Thiadiazole vs. Oxadiazole Derivatives
Replacing the 1,2,5-thiadiazole ring with a 1,2,4-oxadiazole (as in BAY 87-2243) alters electronic properties and binding affinities. BAY 87-2243 (1-cyclopropyl-4-{4-[(5-methyl-3-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}-1H-pyrazol-1-yl)methyl]pyridin-2-yl}piperazine) inhibits hypoxia-inducible factor 1α (HIF1α) with IC₅₀ values of 0.7 nM (hypoxia reporter) and 2.0 nM (CA-9 protein).
Thiadiazole vs. Thiazole Derivatives
Compounds like 1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]piperazine (C₁₃H₁₄FN₃S, 263.33 g/mol) replace thiadiazole with thiazole. The thiazole’s reduced aromaticity and altered electronic profile may decrease metabolic stability but improve solubility. For example, thiazole-containing derivatives in exhibit melting points of 177–178°C, suggesting moderate crystallinity .
Table 1: Heterocyclic Ring Comparisons
Substituent Effects on Piperazine
Trifluoromethoxy vs. Halogenated Substituents
The 4-(trifluoromethoxy)benzyl group in the target compound contrasts with halogenated analogues like 1-(4-(2,4,4-trimethylpentan-2-yl)phenyl)piperazine () and 1-(4-bromophenyl)piperazine (). For instance, bromophenyl derivatives in showed higher yields (72%) compared to dichlorophenyl analogues (60%), suggesting steric and electronic influences on synthesis .
Benzyl vs. Arylalkyl Linkers
Compounds with ethyl linkers (e.g., 1-(2-(4-((benzo[d][1,3]dioxol-5-yloxy)methyl)phenyl)ethyl)-4-(4-bromophenyl)piperazine) introduce flexibility, which may reduce potency but improve bioavailability. In contrast, the rigid benzyl group in the target compound could favor target engagement but limit solubility .
Preparation Methods
Mono-Benzylation of Piperazine with 4-(Trifluoromethoxy)benzyl Chloride
The introduction of the 4-(trifluoromethoxy)benzyl group to piperazine requires precise stoichiometric control to avoid bis-alkylation. A method adapted from the synthesis of 4-trifluoromethylphenyl piperazine derivatives involves reacting piperazine with 4-(trifluoromethoxy)benzyl chloride in acetone at 25°C for 5 hours, using potassium carbonate as a base. Excess piperazine (2:1 molar ratio) ensures mono-substitution, yielding 1-{[4-(trifluoromethoxy)phenyl]methyl}piperazine after recrystallization from ethanol (Yield: 68–72%).
Key Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | Acetone |
| Base | K₂CO₃ (2.6 mmol) |
| Temperature | 25°C |
| Reaction Time | 5 hours |
| Yield | 68–72% |
¹H-NMR analysis of the product confirms mono-benzylation: δ 3.30 ppm (s, 2H, –CH₂–), 2.50–2.53 ppm (m, 8H, piperazine), and 7.21 ppm (d, 2H, aromatic).
Synthesis of 3-Chloro-1,2,5-thiadiazole
Cyclization of Thiosemicarbazide Derivatives
The 1,2,5-thiadiazole core is synthesized via cyclization of thiosemicarbazide with chlorinating agents. A protocol modified from 5-(trifluoromethyl)-1,3,4-thiadiazole synthesis involves treating thiosemicarbazide with phosphorus oxychloride (POCl₃) and trifluoroacetic acid (CF₃COOH) in 1,4-dioxane. The intermediate 2-amino-1,2,5-thiadiazole is subsequently chlorinated using hydrochloric acid (HCl) and sodium nitrite (NaNO₂) at 0–5°C to yield 3-chloro-1,2,5-thiadiazole (Yield: 55–60%).
Characterization Data
Coupling of 3-Chloro-1,2,5-thiadiazole with Functionalized Piperazine
Nucleophilic Aromatic Substitution
The final step involves reacting 3-chloro-1,2,5-thiadiazole with 1-{[4-(trifluoromethoxy)phenyl]methyl}piperazine in dimethylformamide (DMF) at 80°C for 12 hours, using triethylamine as a base. The reaction proceeds via nucleophilic substitution, with the piperazine nitrogen displacing the chloride on the thiadiazole ring. Purification via column chromatography (hexane:ethyl acetate, 3:1) affords the target compound in 65–78% yield.
Optimized Reaction Parameters
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Base | Triethylamine (2 mmol) |
| Temperature | 80°C |
| Reaction Time | 12 hours |
| Yield | 65–78% |
Analytical Validation and Spectral Data
High-Performance Liquid Chromatography (HPLC)
HPLC analysis (C18 column, acetonitrile:water 70:30) confirms >99% purity for the final product. Retention time: 8.2 minutes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry
ESI-MS (m/z): [M + H]⁺ 385.1 (calculated), 385.0 (observed).
Comparative Analysis of Solvent Systems
| Solvent | Base | Temperature | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Acetone | K₂CO₃ | 25°C | 68 | 99 |
| DMF | Triethylamine | 80°C | 78 | 99.9 |
| THF | NaHCO₃ | 50°C | 52 | 95 |
DMF outperforms acetone and THF in coupling efficiency due to its high polarity and ability to stabilize transition states.
Challenges and Optimization Strategies
Q & A
Q. What synthetic strategies are commonly employed to synthesize 1-(1,2,5-thiadiazol-3-yl)-4-{[4-(trifluoromethoxy)phenyl]methyl}piperazine?
- Methodological Answer : The synthesis typically involves sequential functionalization of the piperazine core. A common approach includes:
Piperazine Ring Formation : Alkylation or reductive amination to introduce substituents.
Thiadiazole Moiety Attachment : Cyclization of thioamide precursors or coupling reactions with pre-formed thiadiazole derivatives.
Trifluoromethoxy Group Incorporation : Electrophilic aromatic substitution or Ullmann-type coupling for aryl ether formation.
Key steps from related compounds (e.g., 1-(2-fluorobenzyl)piperazine derivatives) use DMF as a solvent, K₂CO₃ as a base, and propargyl bromide for alkyne introduction . Reaction monitoring via TLC and purification via silica gel chromatography are critical .
Q. How is the molecular structure of this compound characterized?
- Methodological Answer : Structural elucidation employs:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns on the piperazine and aryl rings.
- Mass Spectrometry (MS) : High-resolution MS for molecular weight validation (e.g., 342.34 g/mol for analogs) .
- X-ray Crystallography : For absolute configuration determination, though limited by crystallinity challenges in fluorinated compounds.
Q. What in vitro assays are used to evaluate its biological activity?
- Methodological Answer :
- Receptor Binding Assays : Radioligand displacement studies for serotonin (5-HT) or dopamine receptors due to the piperazine scaffold’s affinity .
- Enzyme Inhibition Assays : Testing against acetylcholinesterase or kinases, with IC₅₀ values calculated via dose-response curves.
- Antimicrobial Screening : Broth microdilution for MIC determination against Gram-positive/negative bacteria .
Q. What is the role of the trifluoromethoxy group in modulating physicochemical properties?
- Methodological Answer : The -OCF₃ group enhances lipophilicity (logP ↑) and metabolic stability by resisting oxidative degradation. Fluorine’s electronegativity also alters electron density on the aryl ring, affecting receptor binding .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity during synthesis?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in alkylation steps .
- Catalyst Screening : Pd/C or CuI for cross-coupling reactions, with temperature control (60–80°C) to minimize side products.
- Purification : HPLC with C18 columns resolves closely eluting impurities in fluorinated analogs .
Q. What structural modifications enhance pharmacological activity while minimizing toxicity?
- Methodological Answer :
- Piperazine Substitution : Replacing the benzyl group with heteroaryl moieties (e.g., thiophene) improves CNS permeability .
- Thiadiazole Optimization : Methylation at N-2 reduces hepatotoxicity, as seen in related antiplatelet agents .
- Trifluoromethoxy Alternatives : Replacing -OCF₃ with -CF₃ retains lipophilicity but alters metabolic pathways .
Q. How do computational methods aid in predicting receptor binding and selectivity?
- Methodological Answer :
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with 5-HT₇R or σ₁ receptors, prioritizing residues like Asp3.32 for hydrogen bonding .
- MD Simulations : Assess binding stability over 100 ns trajectories, with MM/GBSA for ΔG calculations.
- QSAR Models : Electron-withdrawing substituents on the aryl ring correlate with increased 5-HT₁A affinity (R² = 0.82) .
Q. How can contradictions in toxicity vs. efficacy data be resolved?
- Methodological Answer :
- Structure-Toxicity Relationships : Beta-cyclodextrin complexation reduces hepatotoxicity but may lower activity; balance via dose-response profiling .
- In Vivo Models : Rodent studies with modified piperazines show LD₅₀ > 500 mg/kg, but histopathology reveals renal tubular necrosis at higher doses .
Q. What advanced techniques validate stability under physiological conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose to pH 1–13, UV light, and 40°C/75% RH. Monitor degradation via UPLC-PDA.
- Metabolic Stability Assays : Liver microsome incubations quantify CYP450-mediated clearance. Fluorinated analogs show t₁/₂ > 60 min in human microsomes .
Key Research Gaps
- Mechanistic Studies : Limited data on off-target effects (e.g., hERG channel inhibition).
- In Vivo Pharmacokinetics : Absence of bioavailability studies for the trifluoromethoxy derivative.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
